molecular formula C23H29ClN2O2 B11541217 N-(2-chlorophenyl)-4-(decanoylamino)benzamide

N-(2-chlorophenyl)-4-(decanoylamino)benzamide

Cat. No.: B11541217
M. Wt: 400.9 g/mol
InChI Key: LPQJGZUCZPVKNS-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(decanoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorophenyl group and a decanoylamino group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(decanoylamino)benzamide typically involves the reaction of 2-chloroaniline with decanoyl chloride to form N-(2-chlorophenyl)decanamide. This intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product. The reactions are usually carried out under anhydrous conditions using solvents such as dichloromethane or tetrahydrofuran, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(decanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-chlorophenyl)-4-(decanoylamino)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(decanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)acetamide
  • N-(2-chlorophenyl)benzamide
  • N-(2-chlorophenyl)glycine

Comparison

N-(2-chlorophenyl)-4-(decanoylamino)benzamide is unique due to the presence of the decanoylamino group, which imparts distinct physicochemical properties and biological activities compared to its analogs. For instance, the longer alkyl chain in the decanoylamino group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(decanoylamino)benzamide

InChI

InChI=1S/C23H29ClN2O2/c1-2-3-4-5-6-7-8-13-22(27)25-19-16-14-18(15-17-19)23(28)26-21-12-10-9-11-20(21)24/h9-12,14-17H,2-8,13H2,1H3,(H,25,27)(H,26,28)

InChI Key

LPQJGZUCZPVKNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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